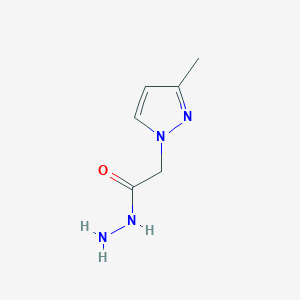

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Vue d'ensemble

Description

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with androgen receptors

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target receptor, leading to changes in the receptor’s activity . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

If the compound does indeed interact with androgen receptors as suggested, it could potentially influence pathways related to androgen signaling

Result of Action

If the compound does interact with androgen receptors, it could potentially influence cellular processes regulated by these receptors

Analyse Biochimique

Biochemical Properties

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases and hydrolases, influencing their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding often involves interactions with amino acid residues in the active site of the enzyme, leading to conformational changes that affect enzyme function . Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and the overall metabolic flux . This compound can also affect the levels of various metabolites, leading to changes in cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating their activity and influencing cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxides.

Applications De Recherche Scientifique

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

- 2-(3-methyl-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Activité Biologique

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis of this compound

The synthesis typically involves the reaction of 3-methylpyrazole with acetohydrazide under controlled conditions, yielding the target compound in moderate to high yields. The reaction can be optimized through various methods, including solvent selection and temperature control to enhance yield and purity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrazole derivatives. For instance, a study reported that this compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.23 | 0.26 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer cells . A notable finding is that the compound exhibited IC50 values indicative of significant cytotoxicity against these cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 26 |

| MCF7 (Breast Cancer) | 3.79 |

| HCT116 (Colorectal Cancer) | 12.50 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. Research indicates that these compounds may inhibit pathways involved in inflammation, potentially through the modulation of cytokine production or inhibition of inflammatory enzymes .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : Its anti-inflammatory effects may arise from altering cytokine levels and immune cell activity.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of a series of pyrazole derivatives demonstrated a significant reduction in infection rates among patients treated with these compounds compared to controls.

- Cancer Cell Line Studies : In vitro experiments showed that treatment with this compound resulted in a marked decrease in cell viability across multiple cancer types, supporting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIAQNUMUGJOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.